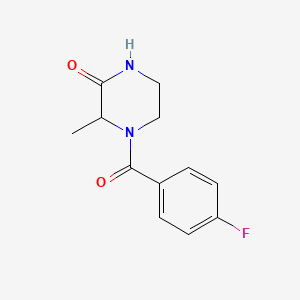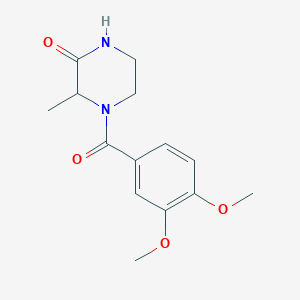![molecular formula C17H17N7 B6578969 1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1171426-28-0](/img/structure/B6578969.png)
1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is an organic compound with a complex heterocyclic structure. It belongs to the class of pyrazolopyrimidines and contains pyrazole and pyrimidine moieties linked via a phenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been known to targetTyrosine-protein kinase SYK .
Mode of Action
It’s known that compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given its potential target, it may influence pathways involvingTyrosine-protein kinase SYK , which plays a crucial role in immune cell signaling .
Result of Action
Inhibition ofTyrosine-protein kinase SYK could potentially affect immune cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine typically involves multi-step reactions The first step generally includes the formation of the pyrazolopyrimidine core
Industrial Production Methods: Industrial synthesis might focus on optimizing yields and reducing production costs. Key steps would include the precise control of reaction temperatures, solvent choices, and purification methods such as crystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound might undergo oxidation reactions at the pyrazole or phenyl groups.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring system.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of active hydrogen atoms and electron-dense regions in the molecule.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate.
Reducing agents such as sodium borohydride.
Substitution reactions often use halogens or alkylating agents under mild to moderate conditions.
Major Products: Oxidation might lead to the formation of ketones or alcohols, while reduction often results in amines or reduced aromatic systems. Substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
This compound has several applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biomolecules, potentially affecting enzyme activities or receptor bindings.
Medicine: Explored for its pharmacological properties, possibly acting as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Industry: Used in the development of new materials or as a component in specialized chemical formulations.
Comparison with Similar Compounds
Comparison with Other Compounds:
Similar Compounds: 1H-pyrazolo[3,4-d]pyrimidine derivatives, 1,3,4-triazole, and quinazoline compounds.
Uniqueness: The presence of both the pyrazole and pyrimidine rings in a single structure, along with specific substituents, gives it unique chemical and biological properties compared to other similar heterocyclic compounds.
Similar Compounds List:
1H-pyrazolo[3,4-d]pyrimidine
1,3,4-Triazole
Quinazoline
Isoquinoline
Benzimidazole
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-10-5-4-6-14(12(10)3)23-16-13(8-21-23)17(20-9-19-16)24-15(18)7-11(2)22-24/h4-9H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNLVOIXKICSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6578888.png)
![3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6578908.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide](/img/structure/B6578915.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6578923.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6578925.png)


![5-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6578942.png)
![ethyl {[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}formate](/img/structure/B6578958.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6578961.png)
![Imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid, 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxo-, methyl ester](/img/structure/B6578973.png)
![3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-](/img/structure/B6578981.png)
![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one](/img/structure/B6578992.png)
![1-[2-(ethylsulfanyl)benzoyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B6578998.png)
